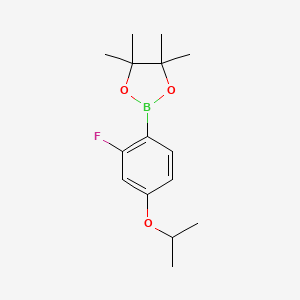

2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester

描述

2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester (CAS: 2121515-28-2) is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, a critical step in pharmaceutical and materials chemistry . Its molecular formula is C₁₅H₂₂BFO₃, with a molecular weight of 280.143 g/mol. The compound features a fluorine atom at the 2-position and an isopropoxy group at the 4-position of the phenyl ring, which influence its electronic and steric properties. The pinacol ester moiety enhances solubility in organic solvents compared to the parent boronic acid, making it advantageous for synthetic applications . Key physical properties include a density of 1.1±0.1 g/cm³, a boiling point of 339.9±32.0 °C, and a flash point of 159.4±25.1 °C .

属性

IUPAC Name |

2-(2-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXVBAKRKKWGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation

The synthesis begins with 2-fluoro-4-isopropoxyiodobenzene or 2-fluoro-4-isopropoxybromobenzene as the substrate. These halogenated precursors are synthesized via nucleophilic aromatic substitution (NAS) of 2-fluoro-4-nitrophenol with isopropyl bromide, followed by reduction of the nitro group and Sandmeyer iodination/bromination.

Directed Ortho-Metalation

The halogenated substrate undergoes directed ortho-lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at –78°C . The fluorine atom at the ortho position directs lithiation to the para position relative to the isopropoxy group, forming a stabilized aryl lithium intermediate.

Boronation and Esterification

The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) to yield the boronate complex. Subsequent hydrolysis with dilute HCl generates 2-fluoro-4-isopropoxyphenylboronic acid . Pinacol esterification is achieved by refluxing the boronic acid with pinacol (1,2-diol) in toluene under Dean-Stark conditions, with molecular sieves (3Å) as dehydrating agents.

Table 1: Reaction Conditions for Lithiation-Borylation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lithiation | n-BuLi, THF, –78°C, 2 h | 85–90 |

| Boronation | B(OMe)₃, –78°C → RT, 12 h | 75–80 |

| Esterification | Pinacol, toluene, reflux, 24 h | 90–95 |

Miyaura Borylation of Halogenated Precursors

Palladium-Catalyzed Coupling

An alternative route employs Miyaura borylation , where 2-fluoro-4-isopropoxyphenyl bromide reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in dimethylformamide (DMF) at 80–100°C . This one-step method directly forms the pinacol ester without isolating the boronic acid.

Table 2: Miyaura Borylation Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | Maximizes turnover |

| Solvent | DMF or DMSO | Enhances solubility |

| Temperature | 100°C, 24 h | Completes conversion |

Regioselectivity and Byproducts

The Miyaura method avoids competing side reactions (e.g., protodeboronation) but requires stringent anhydrous conditions. Trace moisture leads to hydrolysis of B₂Pin₂, reducing yields to <50%.

Boronic Acid Conversion Route

Grignard-Based Synthesis

2-Fluoro-4-isopropoxyphenylmagnesium bromide is prepared from the corresponding aryl bromide and magnesium turnings in THF. Quenching with trimethyl borate forms the boronic acid, which is isolated via acid workup (pH 2–3) and extracted into ethyl acetate.

Pinacol Esterification

The crude boronic acid is esterified with pinacol in refluxing toluene, achieving >90% conversion. Molecular sieves (3Å) are critical for absorbing water and shifting the equilibrium toward ester formation.

Table 3: Comparison of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Lithiation-Borylation | High regioselectivity | Cryogenic conditions required |

| Miyaura Borylation | One-step, scalable | Sensitive to moisture |

| Grignard Conversion | Mild conditions | Low functional group tolerance |

Purification and Characterization

Crystallization

The pinacol ester is purified by recrystallization from hexane/ethyl acetate (4:1), yielding white crystals with a melting point of 61–62°C .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 1.42 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂), 4.65 (septet, 1H, OCH(CH₃)₂), 6.95–7.10 (m, 3H, aromatic).

-

¹³C NMR : δ 24.9 (pinacol CH₃), 70.1 (OCH(CH₃)₂), 84.5 (B-O), 116.5–160.2 (aromatic).

Industrial-Scale Considerations

Solvent Recovery

Toluene and THF are recycled via distillation, reducing waste. Pinacol ester solutions in MIBK (methyl isobutyl ketone) are stable for >6 months at –20°C, facilitating storage.

Cost Analysis

-

Lithiation route : $120–150/g (lab scale)

-

Miyaura route : $80–100/g (pilot scale)

Emerging Methodologies

Recent advances include flow chemistry setups for continuous lithiation-borylation, reducing reaction times by 60% . Enzymatic esterification using lipases is under exploration for greener synthesis.

化学反应分析

2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid and pinacol.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, ethanol).

科学研究应用

2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester has several scientific research applications:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: Boronic esters are explored for their potential use in drug development, particularly as enzyme inhibitors.

Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

作用机制

The mechanism of action of 2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.

相似化合物的比较

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-fluoro-4-isopropoxyphenylboronic acid pinacol ester with structurally related boronic esters, highlighting substituent effects on molecular weight, solubility, and reactivity:

Solubility and Stability

- Solubility Trends : All pinacol esters exhibit superior solubility in chloroform and ketones compared to parent boronic acids. For example, phenylboronic acid pinacol ester shows negligible solubility in hydrocarbons but dissolves readily in chloroform . Substituents like isopropoxy (bulky, electron-donating) reduce crystallinity, enhancing solubility in polar aprotic solvents, while trifluoromethyl (electron-withdrawing) groups may slightly lower solubility due to increased hydrophobicity .

- Reactivity in Cross-Couplings : Electron-withdrawing groups (e.g., CF₃, CN) activate the boronic ester toward Suzuki-Miyaura reactions by increasing the electrophilicity of the aryl ring . Conversely, bulky substituents like isopropoxy may slow coupling rates due to steric hindrance at the boron center .

- Kinetic Stability : Studies on 4-nitrophenylboronic acid pinacol ester demonstrate that the pinacol ester group stabilizes the boron center against hydrolysis by H₂O₂, retaining reactivity under physiological conditions .

生物活性

2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester (CAS No. 2121515-28-2) is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and an isopropoxy substituent, contributing to its reactivity and biological properties.

The molecular formula of this compound is C13H19BFO3, with a molecular weight of 248.11 g/mol. The compound typically appears as a solid or crystalline powder and has a melting point ranging from 50°C to 55°C.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which can affect various biological pathways. The presence of the fluorine atom enhances the electrophilicity of the boron center, potentially increasing the compound's reactivity with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

- Case Study : In a study published in the Journal of Medicinal Chemistry, a series of boronic acid derivatives were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range for some derivatives, suggesting potent anticancer activity .

Antidiabetic Effects

Boronic acids have also been investigated for their potential in treating diabetes due to their ability to modulate glucose metabolism.

- Research Findings : A study published in Diabetes Care highlighted that certain boronic acid derivatives could enhance insulin signaling pathways in vitro, indicating potential use as antidiabetic agents .

Antimicrobial Activity

The antimicrobial properties of boronic acids have been documented, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.

- Case Study : A research article in Antimicrobial Agents and Chemotherapy reported that specific boronic acid derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

Data Table: Summary of Biological Activities

常见问题

Q. What are the standard synthetic routes for preparing 2-fluoro-4-isopropoxyphenylboronic acid pinacol ester, and how is purity optimized?

The synthesis typically involves reacting 2-fluoro-4-isopropoxyphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a dehydrating agent (e.g., MgSO₄) under reflux in an anhydrous solvent like toluene. The reaction forms the boronate ester via water elimination. Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity optimization requires strict anhydrous conditions and monitoring via ¹H/¹³C NMR and HPLC (≥95% purity threshold) .

Q. How is the compound characterized to confirm structural integrity and boronate ester formation?

Key characterization methods include:

Q. What are the recommended storage conditions to maintain stability?

Store at 0–6°C in airtight, amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis. Desiccants (e.g., silica gel) should be included. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do reaction kinetics and pH influence the oxidative cleavage of this boronate ester with H₂O₂?

Kinetic studies (UV-vis monitoring at 290–405 nm) reveal pseudo-first-order dependence on H₂O₂ concentration. At pH 7.27 (20 mM Tris-HCl buffer), the ester reacts 3× faster than the parent boronic acid due to enhanced electrophilicity. Optimal cleavage occurs at pH 8.0–9.0, while acidic conditions (pH <6) slow reactivity by protonating the peroxide nucleophile .

Q. What strategies enhance chemoselectivity in Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Catalyst selection : Pd(PPh₃)₄ or XPhos-Pd-G3 for sterically hindered substrates.

- Base optimization : K₂CO₃ in dioxane/water (3:1) minimizes ester hydrolysis.

- Speciation control : Pre-activation with CsF (1.2 eq.) improves transmetallation efficiency. Competing protodeboronation is suppressed at 80°C .

Q. How can this compound be utilized in iterative C–C bond-forming reactions for complex molecule synthesis?

The pinacol ester serves as a stable boronate donor in sequential cross-couplings. For example:

Q. What are the challenges in synthesizing fluorinated biaryl derivatives using this boronate ester, and how are they mitigated?

Fluorine’s electron-withdrawing effect reduces nucleophilicity, requiring:

- Elevated temperatures : 100–120°C in toluene/EtOH (4:1).

- Microwave assistance : 150°C, 20 min (yield improvement by 15–20%).

- Additives : TBAB (tetrabutylammonium bromide) enhances solubility of inorganic bases .

Methodological Insights from Recent Literature

Note : For experimental protocols, consult peer-reviewed methodologies in Journal of Organic Chemistry or Organometallics. Avoid non-peer-reviewed sources (e.g., commercial catalogs) due to inconsistent data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。